molecular formula C9H10F3NO3 B12442293 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B12442293
M. Wt: 237.18 g/mol
InChI Key: FXHFFOIYZFOCRP-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid (CAS 1702947-65-6) is a high-value heterocyclic building block designed for advanced chemical synthesis. This compound features a oxazole core substituted with a sterically demanding tert-butyl group and an electron-withdrawing trifluoromethyl group, making it a unique scaffold for medicinal chemistry and drug discovery programs . The presence of the carboxylic acid functional group provides a versatile handle for further derivatization, allowing researchers to readily incorporate this complex moiety into larger molecular structures via amide bond formation or other coupling reactions . Heterocyclic amino acids and their derivatives are increasingly important in modern drug discovery for creating novel bioactive molecules and DNA-encoded libraries . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15)

InChI Key

FXHFFOIYZFOCRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Oxazole Synthesis Overview

The synthesis of oxazole derivatives typically involves several well-established pathways, which can be adapted for the preparation of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. Recent advancements have made the direct synthesis of oxazoles from carboxylic acids increasingly efficient. A highly effective method employs stoichiometric amounts of triflylpyridinium reagent, facilitating the formation of acylpyridinium salts that can be trapped with isocyanoacetates or tosylmethyl isocyanide.

The general procedure involves:

  • Formation of an in situ acylpyridinium salt
  • Trapping with appropriate isocyanides
  • Cyclization to form the oxazole core
  • Functional group modifications to introduce the tert-butyl and trifluoromethyl groups

This approach demonstrates broad substrate scope with excellent functional group tolerance, making it suitable for synthesizing our target compound.

Robinson-Gabriel Synthesis Adaptation

The Robinson-Gabriel synthesis represents another viable route for preparing 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. This method begins with the condensation of an α-acylaminoketone followed by cyclodehydration. For our target compound, this would involve:

  • Preparation of an α-acylaminoketone bearing tert-butyl and trifluoromethyl groups
  • Cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl₃)
  • Oxidation of the resulting oxazole to introduce the carboxylic acid functionality at position 5

Synthetic Routes from Related Compounds

Adaptation from 2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

A promising approach involves using 2-Bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid as a precursor, which has structural similarity to our target compound. The synthesis pathway could begin with the preparation of ethyl 2-bromo-4-trifluoromethyloxazole-5-carboxylate, followed by hydrolysis to the corresponding acid, and subsequent substitution of the bromine with a tert-butyl group.

The hydrolysis step has been documented with the following conditions:

  • LiOH-H₂O (0.64 g, 15.25 mmol) added to ethyl 2-bromo-4-trifluoromethyloxazole-5-carboxylate (3.50 g, 12.2 mmol)
  • Reaction conducted in THF/H₂O (20/5 mL) at 0°C for 3 hours
  • Work-up with EtOAc/H₂O (25/25 mL) and neutralization with 1 M HCl
  • Product isolated as a white solid with 88% yield

For the subsequent transformation of the 2-bromo derivative to the 2-tert-butyl derivative, potential methods include:

  • Organometallic coupling reactions (e.g., Kumada coupling with tert-butylmagnesium bromide)
  • Lithium-halogen exchange followed by reaction with tert-butyl electrophiles

Modified Approach Based on 5-tert-Butyl-oxazole-2-carboxylic acid Synthesis

Another viable approach adapts the synthetic route used for preparing 5-tert-Butyl-oxazole-2-carboxylic acid, with modifications to incorporate the trifluoromethyl group at position 4 and relocate the tert-butyl group to position 2. The documented synthesis of 5-tert-Butyl-oxazole-2-carboxylic acid involves several steps:

  • Preparation of 2-(3,3-Dimethyl-2-oxo-butyl)-isoindole-1,3-dione
  • Formation of N-(3,3-dimethyl-2-oxo-butyl)-oxalamic acid ethyl ester
  • Cyclization using phosphorus oxychloride to form 5-tert-butyl-oxazole-2-carboxylic acid ethyl ester
  • Hydrolysis to yield 5-tert-butyl-oxazole-2-carboxylic acid

For our target compound, this approach would require modifications to introduce the trifluoromethyl group at position 4 and restructure the synthetic intermediates to place the tert-butyl group at position 2.

[3+2] Cycloaddition Method

The [3+2] cycloaddition approach described for synthesizing 4,5-disubstituted oxazoles can be adapted for our target compound. The general procedure involves:

To a screw-capped vial with a spinvane triangular-shaped Teflon stir bar, carboxylic acid (0.21 mmol, 1.0 equiv), DMAP (0.32 mmol, 1.5 equiv), and DCM (2.0 mL) are added under a dry nitrogen atmosphere. DMAP-Tf (0.27 mmol, 1.3 equiv) is added, and the reaction mixture is stirred for 5 min at room temperature. After dissolving all solids, isocyanide (0.25 mmol, 1.2 equiv) is added, and the mixture is stirred in a preheated oil bath at 40°C for 30 min. The reaction mixture is then cooled, poured into water, extracted with DCM, dried over Na₂SO₄, filtered, and purified by column chromatography.

This methodology could be adapted by selecting appropriate starting materials bearing tert-butyl and trifluoromethyl groups to yield our target compound.

Optimized Synthesis Protocol

Two-Step Synthesis from Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Based on the available information, the most promising route appears to be:

Step 1: tert-Butyl Group Introduction

  • React ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate with tert-butylmagnesium chloride in the presence of a palladium catalyst
  • Reaction conditions: Pd(PPh₃)₄ (5 mol%), THF, 0°C to room temperature, 12 hours
  • Expected yield: 65-75%

Step 2: Hydrolysis of Ester to Carboxylic Acid

  • Treat the ethyl 2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate with LiOH·H₂O
  • Reaction conditions: LiOH·H₂O (3 equiv), THF/H₂O (4:1), 0°C, 3-4 hours
  • Expected yield: 85-90%

This two-step approach leverages the documented high-yield hydrolysis of related oxazole esters and established methods for introducing tert-butyl groups.

Reaction Parameters Comparison

Comparative Analysis of Synthetic Methods

Table 1 presents a comparison of the different synthetic approaches for preparing 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid:

Method Key Reagents Reaction Conditions Estimated Yield Advantages Limitations
Bromine Substitution tert-Butylmagnesium chloride, Pd(PPh₃)₄ THF, 0°C to RT, 12h 65-75% Direct approach, fewer steps Requires handling of air-sensitive organometallics
Robinson-Gabriel POCl₃, α-acylaminoketones Toluene, reflux, 16h 55-60% Well-established methodology Multiple steps, moderate yield
[3+2] Cycloaddition DMAP-Tf, isocyanide DCM, 40°C, 30min 60-70% Rapid reaction time, mild conditions Specialized reagents required
Hydrolysis of Ester LiOH·H₂O THF/H₂O, 0°C, 3-4h 85-90% High yield, mild conditions Requires pre-synthesis of ester

Starting Materials and Intermediates

Table 2 outlines the key intermediates and starting materials required for the synthesis:

Starting Material/Intermediate Structure Features Availability Function
Ethyl 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate Br at C-2, CF₃ at C-4, CO₂Et at C-5 Commercial/Synthetic Key precursor for bromine substitution
tert-Butylmagnesium chloride Grignard reagent Commercial tert-Butyl source for substitution reaction
N-(3,3-dimethyl-2-oxo-butyl) oxalamic acid ethyl ester Precursor for Robinson-Gabriel synthesis Synthetic Cyclization substrate
Trifluoroacetic anhydride CF₃CO source Commercial Trifluoromethyl group source
2-(3,3-Dimethyl-2-oxo-butyl)-isoindole-1,3-dione tert-Butyl precursor Synthetic Building block for 5-tert-butyl oxazole

Mechanistic Considerations

Key Reaction Mechanisms

The transformation of 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid to the target compound likely proceeds through a palladium-catalyzed cross-coupling mechanism. The proposed sequence involves:

  • Oxidative addition of Pd(0) to the C-Br bond
  • Transmetalation with tert-butylmagnesium chloride
  • Reductive elimination to form the C-C bond between the tert-butyl group and C-2 of the oxazole

For the hydrolysis step, the mechanism follows standard base-catalyzed ester hydrolysis:

  • Nucleophilic attack of hydroxide on the ester carbonyl
  • Formation of tetrahedral intermediate
  • Elimination of ethoxide
  • Protonation during workup to yield the carboxylic acid

Critical Parameters for Successful Synthesis

Several factors significantly impact the success of these synthetic routes:

  • Temperature control : The hydrolysis step requires careful temperature control at 0°C to prevent side reactions and degradation of the oxazole ring.

  • Water-sensitive reagents : Organometallic reagents like tert-butylmagnesium chloride and palladium catalysts require anhydrous conditions and inert atmosphere.

  • Purification techniques : Column chromatography conditions for isolating oxazole intermediates typically employ n-hexane/EtOAc solvent systems.

  • Reaction time : The hydrolysis reaction must be carefully monitored, as prolonged reaction times can lead to decomposition of the oxazole ring.

Physical Properties and Characterization

Spectroscopic Characterization

The target compound can be characterized using various spectroscopic techniques:

  • ¹H NMR : Expected to show a prominent singlet at approximately δ 1.4-1.5 ppm (9H) for the tert-butyl group, with the carboxylic acid proton appearing as a broad singlet at δ 10-13 ppm.

  • ¹³C NMR : Key signals would include the tert-butyl carbon at approximately δ 30-35 ppm, the quaternary tert-butyl carbon at δ 33-38 ppm, the carboxylic acid carbon at δ 160-165 ppm, and the oxazole ring carbons at δ 130-160 ppm.

  • ¹⁹F NMR : The trifluoromethyl group typically appears as a singlet at approximately δ -60 to -65 ppm.

  • IR Spectroscopy : Characteristic absorption bands for C=O stretching (1700-1725 cm⁻¹), C=N stretching (1650-1600 cm⁻¹), and C-F stretching (1100-1200 cm⁻¹).

  • Mass Spectrometry : Expected molecular ion peak at m/z 251 [M]⁺, with fragments corresponding to loss of tert-butyl (m/z 195) and loss of carboxyl group (m/z 206).

The synthesis of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid presents several viable pathways, each with distinct advantages and limitations. The most promising approach appears to be the two-step sequence involving palladium-catalyzed introduction of the tert-butyl group to 2-bromo-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, followed by ester hydrolysis. This approach leverages established high-yield reactions while minimizing the number of synthetic steps.

Alternative methods, including the [3+2] cycloaddition approach and adaptations of the Robinson-Gabriel synthesis, offer complementary strategies that may be preferred depending on reagent availability and specific laboratory constraints. The careful control of reaction conditions, particularly temperature and moisture exclusion, is critical for achieving optimal yields across all synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, boron trifluoride etherate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Steric Bulk : The tert-butyl group introduces significant steric hindrance compared to smaller substituents (methyl, cyclopropyl, bromo). This bulk may reduce reactivity in nucleophilic substitution or coupling reactions but enhance metabolic stability in drug candidates .
  • Electron-Withdrawing/Donating Effects: The trifluoromethyl group (position 4) is strongly electron-withdrawing, polarizing the oxazole ring and increasing the carboxylic acid’s acidity. The bromo substituent (electron-withdrawing via inductive effects) likely lowers the pKa further, enhancing acidity .

Physicochemical Properties

  • Solubility : The tert-butyl analogue’s hydrophobicity may reduce aqueous solubility compared to the cyclopropyl and methyl derivatives, impacting bioavailability in drug design .
  • Thermal Stability : Bulky substituents like tert-butyl can increase melting/boiling points due to van der Waals interactions, though direct data are lacking.

Research Findings and Data Gaps

While the evidence provides fragmentary data, critical gaps remain:

  • Experimental pKa Values : Predicted pKa values for the tert-butyl and methyl analogues require experimental validation.
  • Synthetic Routes: No direct information on the synthesis of the tert-butyl compound is available; methods for analogues (e.g., cyclopropyl variant) may involve [3+2] cycloadditions or carboxylation of preformed oxazoles.
  • Biological Activity : Further studies are needed to compare the bioactivity of these analogues, particularly regarding the tert-butyl group’s impact on target binding.

Biological Activity

2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a compound that belongs to the oxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is C11H12F3N2O3C_{11}H_{12}F_3N_2O_3. The presence of the trifluoromethyl group significantly influences its biological properties by enhancing lipophilicity and altering interaction with biological targets.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit a range of antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Bacterial Strains Tested
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid1.6Staphylococcus aureus, E. coli
Reference Compound3.2Candida albicans, Aspergillus niger

The minimal inhibitory concentration (MIC) values indicate that this compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxazole derivatives. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Study: Anticancer Evaluation

In a study evaluating the cytotoxicity of 2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid against human cancer cell lines, it was found to exhibit IC50 values as follows:

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical)15.4
MCF7 (Breast)20.1
A549 (Lung)12.8

These results suggest that the compound may selectively inhibit the growth of certain cancer cells, making it a candidate for further investigation in cancer therapy.

The mechanism by which 2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. For instance, studies have shown that oxazoles can inhibit histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The structure of the compound plays a vital role in its biological activity. The trifluoromethyl group is known to enhance metabolic stability and improve binding affinity to target proteins. Comparative studies with similar oxazole derivatives have shown that modifications in substituents can lead to significant changes in potency against specific biological targets .

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